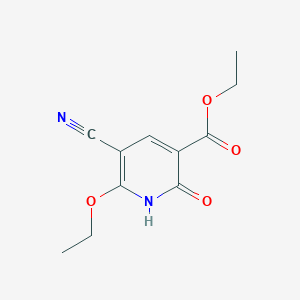

Ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate

Description

Contextualization of Nicotinic Acid Derivatives in Organic Chemistry

Nicotinic acid, a pyridine-3-carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis. The pyridine (B92270) ring, a core component of these molecules, is a prevalent motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The functionalization of the pyridine nucleus allows for the synthesis of a diverse range of compounds with tailored electronic and steric properties. Synthetic chemists have developed numerous methods for the preparation of these derivatives, including condensation reactions, transition-metal-catalyzed cross-couplings, and multicomponent reactions. beilstein-journals.orgd-nb.info These strategies provide access to polysubstituted pyridines that are crucial intermediates in the synthesis of more complex molecular architectures.

Significance of 2-Hydroxynicotinates in Heterocyclic Synthesis

Among the various classes of nicotinic acid derivatives, 2-hydroxynicotinates hold a special position. These compounds exist in a tautomeric equilibrium with their 2-pyridone form, with the pyridone tautomer generally being the more stable. This structural feature is key to their chemical reactivity and biological activity. The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govrsc.org For instance, molecules incorporating the 2-pyridone core have shown a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govrsc.orgdiva-portal.org Their ability to act as both hydrogen bond donors and acceptors allows them to effectively interact with biological targets such as enzymes and receptors. nih.govrsc.org

Overview of Research Trends in Synthetic Nicotinates

Current research in the field of synthetic nicotinates is driven by the demand for novel compounds with specific biological activities and material properties. A significant trend is the development of more efficient and environmentally friendly synthetic methodologies. This includes the exploration of metal-free catalytic systems and one-pot multicomponent reactions that allow for the construction of complex molecular structures from simple starting materials in a single step. beilstein-journals.orgd-nb.info Another key area of focus is the synthesis of functionalized nicotinates and their subsequent elaboration into more complex heterocyclic systems. The strategic introduction of various substituents onto the pyridine ring allows for the fine-tuning of the molecule's properties, leading to the discovery of new therapeutic agents and functional materials. acs.orgacs.orgmdpi.com

Physicochemical Properties of Ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate

| Property | Value |

| CAS Number | 68085-40-5 bldpharm.comchemicalbook.com |

| Molecular Formula | C10H10N2O4 |

| Molecular Weight | 236.23 g/mol bldpharm.com |

Note: Further experimental data such as melting point, boiling point, and solubility are not extensively documented.

Synthesis and Spectroscopic Analysis

A plausible synthetic route for this compound can be inferred from the synthesis of structurally similar compounds. A common method for the synthesis of such polysubstituted pyridones involves a multi-step reaction sequence. For a related compound, ethyl 5-cyano-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate, the synthesis involves the reaction of cyanoacetamide with sodium ethoxide, followed by the addition of diethyl (ethoxymethylene)malonate. chemicalbook.com This suggests a potential pathway for the target molecule, likely involving precursors that would introduce the ethoxy group at the 6-position.

Detailed spectroscopic data for this compound is not widely published. However, for a similar compound, ethyl 5-cyano-6-hydroxy-2-oxo-l,2-dihydropyridine-3-carboxylate, the 1H NMR spectrum in DMSO-d6 shows characteristic peaks for the ethyl group and a singlet for the proton on the pyridine ring. chemicalbook.com It is expected that the spectroscopic data for this compound would show similar characteristic signals corresponding to the ethyl ester, the ethoxy group, the cyano group, and the pyridine ring protons.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyano-6-ethoxy-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-3-16-10-7(6-12)5-8(9(14)13-10)11(15)17-4-2/h5H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTCAKRJWTXMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=O)N1)C(=O)OCC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Cyano 6 Ethoxy 2 Hydroxynicotinate

Established Synthetic Routes to Ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate

The formation of the highly substituted pyridine (B92270) ring of this compound is typically achieved through reactions that construct the heterocyclic system from acyclic precursors. These methods often rely on the inherent reactivity of carefully chosen starting materials to drive the cyclization and subsequent functionalization.

Multicomponent Reaction Strategies for Pyridine Core Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, thereby minimizing reaction steps and increasing atom economy. researchgate.net The synthesis of substituted pyridines is a prime area for the application of MCRs. researchgate.netbaranlab.org A common approach involves the Hantzsch pyridine synthesis and its variations, which classically condense an aldehyde, two equivalents of a β-ketoester, and ammonia. baranlab.org For the target molecule, a modified MCR approach would be necessary to introduce the specific substituents required.

Condensation Reactions Involving Active Methylene (B1212753) Nitriles

A key strategy for constructing the pyridine ring with a cyano group at the 5-position involves the use of active methylene nitriles, such as cyanoacetamide or ethyl cyanoacetate (B8463686). tubitak.gov.trresearchgate.net These compounds possess a reactive methylene group flanked by two electron-withdrawing groups, making it susceptible to deprotonation and subsequent nucleophilic attack. The Guareschi-Thorpe condensation is a classic example, reacting a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base to yield a 2-pyridone derivative. nih.govrsc.orgresearchgate.net

Base-Catalyzed Cyclization Approaches

Base-catalyzed cyclization is a fundamental step in many pyridine syntheses. After the initial condensation of the acyclic precursors, an intramolecular cyclization, often a Thorpe-Ziegler type reaction, is induced by a base. nih.gov This process typically involves the attack of a carbanion onto a nitrile group, leading to the formation of an enamine, which then tautomerizes to the more stable pyridone ring system. The choice of base is crucial and can range from alkali metal alkoxides to organic bases like piperidine (B6355638) or triethylamine.

Precursor Design and Reactant Selection in Nicotinate (B505614) Synthesis

The successful synthesis of this compound is critically dependent on the selection of appropriate precursors that contain the necessary carbon and nitrogen atoms and the desired functionalities, or groups that can be readily converted to them.

Role of Ethyl 3-cyclopropyl-3-oxopropanoate and N,N-dimethylformamide dimethylacetal

While a direct synthesis using Ethyl 3-cyclopropyl-3-oxopropanoate for the target molecule is not explicitly detailed in readily available literature, its role can be extrapolated from known reactions of β-ketoesters. Ethyl 3-cyclopropyl-3-oxopropanoate serves as a 1,3-dicarbonyl compound. The cyclopropyl (B3062369) group, while not present in the final product, would likely be cleaved or rearranged under the reaction conditions, or it may be a placeholder for a different functional group in a more general synthetic scheme.

N,N-dimethylformamide dimethylacetal (DMF-DMA) is a versatile reagent commonly used to introduce a one-carbon unit and activate other molecules. researchgate.net It can react with active methylene compounds to form enaminones or enaminonitriles. In the context of this synthesis, DMF-DMA could react with a precursor to form a reactive intermediate that is then susceptible to cyclization.

Utilization of 2-cyanoacetamide (B1669375) in Pyridine Ring Formation

2-Cyanoacetamide is a cornerstone precursor in the synthesis of many substituted pyridines. tubitak.gov.trresearchgate.net It provides two carbon atoms and one nitrogen atom of the pyridine ring, along with the essential cyano group at what will become the 5-position. Its active methylene group readily participates in Knoevenagel condensations with carbonyl compounds, and the amide nitrogen acts as the nucleophile in the final ring-closing step. tubitak.gov.tr The reaction of 2-cyanoacetamide with a suitable 1,3-dicarbonyl compound or its enol ether derivative under basic conditions is a common and effective method for constructing the 2-pyridone scaffold. nih.govrsc.org The resulting 2-pyridone can then potentially be O-alkylated to introduce the 6-ethoxy group.

Exploration of α-Keto α′-formylarylhydrazones with Ethyl Cyanoacetate

The synthesis of highly functionalized 2-pyridone scaffolds, which are the tautomeric form of 2-hydroxypyridines like this compound, can be achieved through the condensation of active methylene compounds with suitable precursors. The reaction between an α-keto α′-formylarylhydrazone and ethyl cyanoacetate represents a plausible, though specialized, route to such structures.

This reaction would likely proceed through a series of cascade reactions. The proposed mechanism initiates with a base-catalyzed Knoevenagel condensation between the formyl group of the hydrazone and the active methylene group of ethyl cyanoacetate. This is followed by an intramolecular Michael addition, where the hydrazone nitrogen attacks the activated double bond. Subsequent cyclization and aromatization via the elimination of a water molecule would lead to the formation of the substituted N-amino-2-pyridone ring. While direct literature for this specific transformation is sparse, analogous one-pot, three-component reactions involving cyanoacetohydrazide, aldehydes, and ethyl cyanoacetate are well-documented to produce N-amino-3-cyano-2-pyridone derivatives. nih.gov These related syntheses proceed via a similar cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization, supporting the proposed pathway. nih.gov

Methodological Advancements in Nicotinate Synthesis

The synthesis of nicotinate esters and their derivatives has benefited significantly from modern advancements in chemical methodology, driven by the need for efficiency, sustainability, and molecular diversity.

Development of Green Chemistry Principles in Synthetic Protocols

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. wikipedia.orgresearchgate.net These principles are increasingly being applied to the synthesis of nicotinates and related heterocycles. wikipedia.orgresearchgate.net Key aspects include the use of renewable feedstocks, maximizing atom economy, and employing safer solvents and reaction conditions. arkat-usa.org

A notable green approach is the use of biocatalysis. For instance, the enzyme Novozym® 435, a lipase (B570770) from Candida antarctica, has been effectively used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate. researchgate.net This enzymatic process operates under mild conditions (50°C) in environmentally benign solvents like tert-amyl alcohol, achieving high yields (81.6–88.5%) and significantly shorter reaction times compared to traditional batch processes. researchgate.net Another strategy involves replacing hazardous catalysts; for example, solid acid catalysts like MoO₃/SiO₂ have been used as a recyclable alternative to sulfuric acid for the esterification of nicotinic acid. chemicalbook.com The development of such processes reflects a shift towards more sustainable and economically viable manufacturing of nicotinate derivatives. thieme-connect.deresearchgate.net

Table 1: The 12 Principles of Green Chemistry arkat-usa.org

| Principle | Description |

|---|---|

| 1. Prevention | It is better to prevent waste than to treat or clean it up after it has been created. |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |

| 3. Less Hazardous Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |

| 5. Safer Solvents & Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous whenever possible. |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. |

| 9. Catalysis | Catalytic reagents (highly selective) are superior to stoichiometric reagents. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. |

| 11. Real-time Analysis | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |

Solvent-Free and Mechanochemically Promoted Approaches

A significant advancement in green synthesis is the move towards solvent-free reaction conditions. Mechanochemistry, which involves inducing reactions in the solid state through mechanical force such as grinding, milling, or shearing, has emerged as a powerful tool. sciforum.netnih.gov This approach can eliminate the need for bulk solvents, leading to cleaner reactions, reduced waste, and often, shorter reaction times and higher yields. nih.gov

For example, a solvent- and catalyst-free synthesis of 2-anilino nicotinic acid derivatives has been reported, yielding products in good to excellent yields with reaction times as short as 15 minutes. researchgate.net While not involving the target molecule directly, this demonstrates the feasibility of such protocols for related structures. Similarly, mechanochemical methods like grinding and ball milling have been successfully employed for the synthesis of cocrystals involving isonicotinic acid, a constitutional isomer of nicotinic acid. nih.gov These techniques highlight a promising, environmentally friendly pathway for the preparation of nicotinate derivatives. sciforum.net

Application of Metal-Catalyzed Transformations for Pyridine Derivatives

Transition metal catalysis has revolutionized the synthesis of complex aromatic heterocycles, including the pyridine ring system central to nicotinates. google.com These methods offer highly efficient and convergent routes that are often difficult to achieve through classical condensation chemistry.

One of the most powerful techniques is the [2+2+2] cycloaddition of alkynes and nitriles, which can assemble the pyridine ring in a single, atom-economical step. Catalysts based on cobalt, rhodium, and ruthenium have been extensively studied for this transformation. nih.gov For instance, cobalt-catalyzed cyclization of α,ω-diynes with nitriles has been used to prepare highly substituted pyridines. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, also provide a versatile method for introducing aryl or other substituents onto a pre-formed pyridine ring with high yields. These metal-catalyzed reactions provide synthetic chemists with powerful tools for constructing functionally diverse pyridine and nicotinate derivatives. nih.gov

Table 2: Examples of Metal Catalysts in Pyridine Synthesis

| Metal Catalyst | Reaction Type | Substrates | Reference |

|---|---|---|---|

| Cobalt (Co) Complexes | [2+2+2] Cycloaddition | Alkynes, Nitriles | nih.gov |

| Ruthenium (Ru) Complexes | [2+2+2] Cycloaddition | Alkynes | |

| Palladium (Pd) Complexes | Cross-Coupling | Organozinc reagents, Aryl chlorides |

Investigations into Unconventional Reaction Conditions (e.g., High Pressure)

The use of unconventional reaction conditions, such as high pressure, can significantly influence the outcome of chemical syntheses. High-pressure chemistry can accelerate reaction rates, enhance yields, and improve selectivity by influencing the transition state volume of a reaction.

In the context of nicotinate synthesis, high pressure has been applied to key transformations. For example, the liquid-phase oxidation of 3-methylpyridine (B133936) to nicotinic acid, a crucial industrial process, has been conducted at pressures up to 10 MPa. thieme-connect.de These conditions, combined with high temperatures, were essential for achieving high conversion (93.7%) and selectivity (99%). thieme-connect.de While some processes for producing 2-hydroxypyridine (B17775) can be run at atmospheric pressure, they can also be conducted at elevated pressure and higher temperatures. The application of high pressure remains a valuable tool for overcoming activation barriers and driving challenging reactions in the synthesis of nicotinic acid and its derivatives. researchgate.net

Reactivity and Chemical Transformations of Ethyl 5 Cyano 6 Ethoxy 2 Hydroxynicotinate

Functional Group Interconversions on the Nicotinate (B505614) Scaffold

The nicotinate core of Ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate is adorned with several reactive sites that can be selectively modified. These functional group interconversions are crucial for tailoring the molecule's properties and for preparing it for subsequent cyclization or coupling reactions. The hydroxyl and cyano groups, in particular, offer rich avenues for chemical exploration.

Halogenation Reactions: Conversion to Ethyl 6-chloro-5-cyanonicotinate

The 2-hydroxy group of the pyridine (B92270) ring exists in tautomeric equilibrium with its corresponding 2-pyridone form. This hydroxyl group can be readily converted into a halogen, a transformation that is fundamental in the synthesis of various heterocyclic compounds as it turns the position into a reactive site for nucleophilic substitution and cross-coupling reactions.

A key transformation of this type is the conversion of the hydroxyl group to a chlorine atom, yielding an ethyl 6-chloronicotinate derivative. This is typically achieved by treating the hydroxynicotinate with a strong chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this purpose. The reaction proceeds by converting the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. This halogenation is a critical step in the synthetic pathway towards various P2Y12 antagonists, where the chloro-substituted nicotinate is a key intermediate. researchgate.net The development of efficient and scalable routes for this chlorination is of significant industrial importance. researchgate.net

Table 1: Halogenation of Hydroxynicotinates

| Starting Material Analogue | Reagent | Product | Significance |

|---|

Exploration of Transformations at the Hydroxyl and Cyano Groups

Beyond halogenation, the hydroxyl and cyano functionalities are amenable to a variety of other transformations, further expanding the synthetic utility of the parent molecule.

The 2-hydroxyl group, with its pyridone tautomer, can undergo reactions at either the oxygen or the nitrogen atom. O-alkylation can be achieved under appropriate basic conditions to form ether derivatives, while N-alkylation of the pyridone tautomer is also a common reaction pathway for such systems. These modifications can be used to introduce a wide range of substituents, altering the steric and electronic properties of the molecule.

The cyano group is a versatile functional handle that can be converted into several other nitrogen-containing groups. For instance, it can be hydrolyzed under acidic or basic conditions to yield a carboxamide or a carboxylic acid. sci-hub.se The hydrolysis of nitriles on a related furopyridine system with sulfuric acid has been shown to produce the corresponding carboxamides in good yields. sci-hub.se Furthermore, the cyano group can be converted into an ethyl imidate by treatment with sodium ethoxide in ethanol, which can then be hydrolyzed to the corresponding ethyl ester. sci-hub.se These transformations are summarized in the table below.

Table 2: Representative Transformations of the Cyano Group

| Reagent(s) | Product Functional Group | Reaction Type |

|---|---|---|

| H₂SO₄ / H₂O | Carboxamide | Hydrolysis sci-hub.se |

Participation in Annulation and Cyclization Reactions

The true synthetic potential of this compound is realized in its application as a precursor for the construction of fused heterocyclic systems. The multiple functional groups on the pyridine ring can participate in intramolecular or intermolecular cyclizations to form new rings, a process known as annulation.

Pyridine Ring Transformations Leading to Polynuclear Heterocycles

The arrangement of the substituents on the nicotinate scaffold makes it an ideal substrate for building polynuclear heterocyclic systems. The cyano and ester groups, along with the reactive centers at the hydroxyl/pyridone and ethoxy positions, can all serve as anchor points for the construction of new rings. These reactions often proceed via a cascade mechanism, where an initial intermolecular reaction is followed by an intramolecular cyclization to yield the final fused product. This strategy is a cornerstone of heterocyclic chemistry, allowing for the rapid assembly of complex molecular architectures from relatively simple starting materials.

Derivatization for Fused Pyridine Systems (e.g., Furopyridines, Pyrano[2,3-b]pyridinones)

The synthesis of fused pyridine systems is a prominent application of substituted nicotinates. Two important classes of such compounds are furopyridines and pyrano[2,3-b]pyridinones.

Furopyridines: These are bicyclic heterocycles containing a fused furan (B31954) and pyridine ring. semanticscholar.org Synthetic strategies towards furopyridines can involve the construction of the furan ring onto a pre-existing pyridine core. semanticscholar.org Starting from this compound, the hydroxyl group can be used to initiate the formation of the furan ring. For example, O-alkylation with an α-haloketone, followed by intramolecular cyclization, is a common method for constructing the furan moiety.

Pyrano[2,3-b]pyridinones: This class of compounds features a pyran ring fused to a pyridinone. Their synthesis often involves the reaction of a hydroxypyridine derivative with a suitable three-carbon synthon. For instance, a related 2,6-dihydroxy-3-cyano-4-methyl pyridine has been shown to react with N,N-dimethylaminoethylenemalonate in refluxing acetic acid to yield a pyrano[2,3-b]pyridine-2-one derivative. researchgate.net This type of condensation-cyclization reaction could be adapted for this compound to generate a variety of substituted pyrano[2,3-b]pyridinones.

Formation of Pyrazolo[3,4-c]pyridines via Cycloaddition Pathways

Pyrazolopyridines are another important class of fused heterocycles with diverse biological activities. The synthesis of the pyrazolo[3,4-c]pyridine core can be achieved through various cycloaddition and cyclocondensation strategies. nih.govrsc.org Although direct cycloaddition to the nicotinate itself is not typical, this compound can be converted into a suitable precursor for such reactions.

A plausible synthetic route would involve the initial conversion of the 2-hydroxyl group into a better leaving group, such as a tosylate or a halide. Subsequent reaction with hydrazine (B178648) would lead to the displacement of the leaving group and the formation of a 2-hydrazinonicotinate intermediate. This intermediate could then undergo intramolecular cyclization, involving the cyano group, to form the fused pyrazole (B372694) ring of the pyrazolo[3,4-c]pyridine system. This type of reaction pathway, involving the formation of a hydrazine derivative followed by cyclization, is a well-established method for the synthesis of pyrazole-fused heterocycles.

Information regarding "this compound" is currently unavailable.

Following a comprehensive search of publicly available scientific literature, no specific information was found regarding the thermolytic and pyrolytic pathways of the chemical compound this compound.

The investigation sought to detail the reactivity and chemical transformations of this specific nicotinate derivative, with a focus on its behavior under high-temperature conditions. The intended scope of the research included:

Gas-Phase Reactions Yielding Aminopyridine and Pyrido[3,4-c]cinnoline Derivatives: No studies were identified that described the gas-phase thermolysis of this compound or the formation of aminopyridine and pyrido[3,4-c]cinnoline derivatives through this process.

Investigation of Thermal Stability and Decomposition Mechanisms: There is a lack of available data concerning the thermal stability of this compound, including its decomposition temperature and the mechanisms involved in its thermal breakdown.

While general information exists on the thermal decomposition of other classes of pyridine derivatives and nicotinate esters, these findings could not be specifically attributed to this compound. Due to the strict requirement to focus solely on the specified compound, and the absence of relevant data, it is not possible to provide the requested detailed article on its reactivity and chemical transformations under thermolytic and pyrolytic conditions.

Spectroscopic and Structural Elucidation of Ethyl 5 Cyano 6 Ethoxy 2 Hydroxynicotinate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and electronic properties of a compound. The following techniques are indispensable for the characterization of Ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The pyridinone ring proton (H-4) would likely appear as a singlet in the aromatic region. The ethoxy and ethyl ester groups would give rise to characteristic quartet and triplet signals due to spin-spin coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. The hydroxyl proton (-OH) on the pyridinone ring might appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound (Data are hypothetical and based on typical chemical shifts for similar structural motifs)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (pyridinone ring) | 8.0 - 8.5 | Singlet (s) | N/A |

| -OCH₂CH₃ (ethoxy) | 4.4 - 4.7 | Quartet (q) | ~7.0 |

| -COOCH₂CH₃ (ethyl ester) | 4.2 - 4.5 | Quartet (q) | ~7.1 |

| -OCH₂CH₃ (ethoxy) | 1.4 - 1.6 | Triplet (t) | ~7.0 |

| -COOCH₂CH₃ (ethyl ester) | 1.2 - 1.4 | Triplet (t) | ~7.1 |

| -OH (pyridinone) | 10.0 - 13.0 | Broad Singlet (br s) | N/A |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the ethyl ester and the carbon of the nitrile group would resonate at the downfield end of the spectrum. The carbons of the pyridinone ring would appear in the aromatic region, while the carbons of the ethoxy and ethyl ester groups would be found in the upfield aliphatic region.

Predicted ¹³C NMR Data for this compound (Data are hypothetical and based on typical chemical shifts for similar structural motifs)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 165 - 170 |

| C-2 (pyridinone) | 160 - 165 |

| C-6 (pyridinone) | 155 - 160 |

| C-4 (pyridinone) | 140 - 145 |

| C-5 (pyridinone) | 115 - 120 |

| C≡N (nitrile) | 110 - 115 |

| -OCH₂CH₃ (ethoxy) | 60 - 65 |

| -COOCH₂CH₃ (ethyl ester) | 58 - 62 |

| -OCH₂CH₃ (ethoxy) | 14 - 16 |

| -COOCH₂CH₃ (ethyl ester) | 13 - 15 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₁H₁₂N₂O₄), the molecular ion peak [M]⁺ would be expected at m/z 236.08. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be expected to show losses of neutral fragments such as the ethoxy group (-•OCH₂CH₃), the ethyl group (-•CH₂CH₃), and carbon monoxide (-CO).

Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion |

| 236 | [M]⁺ (Molecular Ion) |

| 208 | [M - CO]⁺ |

| 191 | [M - •OCH₂CH₃]⁺ |

| 163 | [M - •OCH₂CH₃ - CO]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its key functional groups. A strong, sharp absorption band around 2220-2260 cm⁻¹ would indicate the presence of the nitrile (C≡N) group. The carbonyl (C=O) stretching of the ethyl ester would appear as a strong absorption in the region of 1700-1740 cm⁻¹. The O-H stretching of the hydroxyl group on the pyridinone ring would likely be a broad band in the 3200-3600 cm⁻¹ region. C-O and C-N stretching vibrations would also be present in the fingerprint region.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Broad, Medium-Strong |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C≡N (nitrile) | 2220 - 2260 | Sharp, Medium |

| C=O (ester) | 1700 - 1740 | Strong |

| C=C, C=N (ring) | 1550 - 1650 | Medium-Strong |

| C-O (ether/ester) | 1000 - 1300 | Strong |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyridinone ring system in this compound is a chromophore that would be expected to absorb UV radiation. The spectrum would likely show π → π* and n → π* transitions. The position of the absorption maxima (λmax) can be influenced by the solvent polarity. Furthermore, UV-Vis spectroscopy can be a useful tool for studying the tautomerism between the 2-hydroxy-pyridine and 2-pyridone forms of the molecule, as the different tautomers would likely have distinct absorption spectra.

Predicted UV-Visible Absorption Data for this compound (Data are hypothetical and based on typical values for pyridinone systems)

| Transition | Predicted λmax (nm) | Solvent |

| π → π | 280 - 320 | Ethanol |

| n → π | > 320 | Ethanol |

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide valuable structural information, X-ray crystallography is the definitive technique for determining the absolute three-dimensional structure of a crystalline compound.

To perform single-crystal X-ray diffraction analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the arrangement of atoms in the crystal lattice. This analysis provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which influence the crystal packing. A search of crystallographic databases did not yield an experimentally determined crystal structure for this specific compound.

Hypothetical Crystallographic Data Table for this compound (This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1215 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.29 |

| R-factor (%) | < 5 |

Conformational Analysis and Intermolecular Interactions in Solid State

The precise three-dimensional arrangement of molecules in the solid state is dictated by a combination of intramolecular conformational preferences and intermolecular forces. While specific crystallographic data for this compound is not publicly available, a detailed analysis of its functional groups allows for a comprehensive prediction of its solid-state behavior. The conformation of the molecule and the non-covalent interactions it forms with neighboring molecules are crucial in determining the crystal packing and, consequently, its physicochemical properties.

The molecular structure of this compound features several key functional groups that govern its conformational flexibility and intermolecular interactions: the hydroxypyridine ring, the cyano group, the ethoxy group, and the ethyl ester. The interplay of these groups through hydrogen bonding, dipole-dipole interactions, and van der Waals forces is expected to define the supramolecular architecture in the solid state.

Conformational Analysis:

The primary source of conformational flexibility in this compound arises from the rotation around the single bonds of the ethyl ester and ethoxy substituents. The orientation of these groups relative to the pyridine (B92270) ring can lead to different conformers.

The 2-hydroxy-nicotinate core of the molecule is expected to be largely planar due to the aromatic nature of the pyridine ring. The hydroxyl group at the 2-position can exist in a tautomeric equilibrium with its pyridone form. In the solid state, it is common for hydroxypyridines to favor the pyridone tautomer, which can influence the hydrogen bonding patterns.

Intermolecular Interactions:

The solid-state structure of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds. The hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring, the oxygen atoms of the ester and ethoxy groups, and the nitrogen atom of the cyano group are all potential hydrogen bond acceptors.

The formation of strong O-H···N or O-H···O hydrogen bonds is highly probable and would play a primary role in the formation of dimers, chains, or more complex three-dimensional networks. The cyano group, with its high electron density, can also participate in hydrogen bonding, typically forming weaker C-H···N interactions with neighboring molecules.

The following table summarizes the potential intermolecular interactions involving the functional groups of this compound:

| Functional Group (Donor/Acceptor) | Potential Interacting Group (Acceptor/Donor) | Type of Interaction | Relative Strength |

| 2-Hydroxyl (-OH) | Pyridine Nitrogen, Ester Carbonyl Oxygen, Ethoxy Oxygen, Cyano Nitrogen | Hydrogen Bond | Strong |

| Pyridine C-H | Cyano Nitrogen, Ester Carbonyl Oxygen, Ethoxy Oxygen | C-H···N/O Hydrogen Bond | Weak |

| Pyridine Ring | Pyridine Ring | π-π Stacking | Moderate |

| Cyano Group (-C≡N) | Hydroxyl Group, C-H Groups | Dipole-Dipole, Hydrogen Bond | Moderate to Weak |

| Ester Group (-COOEt) | Hydroxyl Group, C-H Groups | Dipole-Dipole, Hydrogen Bond | Moderate to Weak |

| Ethoxy Group (-OEt) | Hydroxyl Group, C-H Groups | Dipole-Dipole, Hydrogen Bond | Moderate to Weak |

The combination of these directional and non-directional interactions will ultimately determine the most stable crystal packing for this compound, influencing properties such as melting point, solubility, and crystal morphology. While experimental data is necessary for a definitive structural elucidation, this analysis provides a robust framework for understanding the key factors governing its solid-state behavior.

Theoretical and Computational Investigations of Ethyl 5 Cyano 6 Ethoxy 2 Hydroxynicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, often guiding synthetic efforts and explaining observed chemical behavior. For a molecule like Ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate, these computational tools are invaluable.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to determine the optimized molecular geometry and relative stability of different conformers. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find the lowest energy conformation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Pyridone Tautomer) based on DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-C2 | ~1.38 Å |

| C2=O7 | ~1.24 Å | |

| C5-C9 (CN) | ~1.44 Å | |

| C9≡N10 | ~1.16 Å | |

| Bond Angle | N1-C6-C5 | ~120° |

| C4-C5-C9 | ~121° | |

| Dihedral Angle | C4-C5-C(ester)-O(ester) | Variable, near 0° or 180° |

Note: This data is illustrative and based on typical values for similar structures.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridone ring and the oxygen atom of the ethoxy group. The LUMO, conversely, would likely be distributed over the electron-deficient parts of the molecule, particularly the cyano group and the carbonyl group of the ester. DFT calculations for similar 3-cyano-2(1H)-pyridones have shown HOMO-LUMO gaps in the range of 3.8 eV, indicating significant chemical stability. nih.gov A smaller HOMO-LUMO gap would suggest higher reactivity. These calculations are fundamental in predicting how the molecule will interact with electrophiles and nucleophiles. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -6.50 | Susceptible to electrophilic attack |

| LUMO | -2.70 | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 3.80 | High kinetic stability |

Note: These values are hypothetical and representative of related cyanopyridone structures. nih.gov

The 2-hydroxypyridine (B17775) moiety of the title compound can exist in equilibrium with its 2-pyridone tautomer. The position of this equilibrium is critical as the two tautomers have different chemical properties. The 2-hydroxypyridine form is aromatic, while the 2-pyridone form has a diene-like character. nih.gov

Computational studies on the parent 2-hydroxypyridine/2-pyridone system have shown that while DFT methods sometimes incorrectly predict the gas-phase stability, methods that include high electron correlation, such as MP2, correctly show the 2-pyridone form to be more stable, a finding that is consistent with experimental observations in both solid and solution states. nih.govacs.org The stability of the 2-pyridone tautomer is often attributed to its amide-like resonance and favorable hydrogen-bonding interactions in condensed phases. acs.org For this compound, the presence of electron-withdrawing cyano and ester groups is expected to further favor the more polar 2-pyridone form. nih.gov Theoretical calculations can quantify the energy difference between the two tautomers, providing a prediction of their relative populations at equilibrium.

Mechanistic Studies Through Computational Modeling

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing a virtual window into reaction mechanisms.

The synthesis of functionalized nicotinates often involves multiple steps. For instance, a plausible synthesis of the title compound could involve a multi-component reaction followed by cyclization. researchgate.net Each step in a proposed synthetic route proceeds through a high-energy transition state. Locating and characterizing these transition states using computational methods is key to understanding the reaction's feasibility and kinetics. nih.govnih.gov

Transition state theory allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur. nih.gov For a key cyclization step, computational models can be built for the reactants, the proposed transition state, and the product. By calculating the energies of these structures, the activation energy can be determined. The geometry of the transition state reveals the precise arrangement of atoms at the peak of the reaction coordinate, confirming the proposed mechanism. While no specific transition state analyses for the synthesis of this compound are published, the methodology is well-established for complex organic reactions. mit.edu

Many reactions can potentially yield multiple products. Computational modeling is a powerful tool for predicting which reaction pathway is energetically favored, thus determining the major product. This is particularly relevant for predicting regioselectivity in reactions such as electrophilic aromatic substitution or nucleophilic attack on the substituted pyridine (B92270) ring.

For this compound, reactions could occur at several positions. For example, in an electrophilic substitution reaction, computational models can be used to calculate the activation energies for attack at each possible site on the ring. The site with the lowest activation energy would be the predicted major product. This approach has been successfully used to predict regioselectivity in C-H activation reactions on complex molecules. By comparing the relative energies of different transition states leading to various regioisomers, a quantitative prediction of the product distribution can be made.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. ucl.ac.ukresearchgate.net For this compound, MD simulations could reveal how the molecule behaves in different environments, such as in various solvents or in the presence of a biological receptor.

The conformation and reactivity of a molecule can be significantly altered by the solvent. Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM), are frequently used to account for these effects. mdpi.com However, studies on substituted pyridines have highlighted challenges in accurately calculating solvation energies, with potential for significant errors if the model is not carefully chosen and parameterized. mdpi.com

For this compound, the polarity of the solvent would influence the orientation of the ethoxy and ester groups and the tautomeric equilibrium of the 2-hydroxypyridine moiety, which can exist in a pyridone form. rsc.org MD simulations with explicit solvent molecules can provide a more detailed picture of the specific hydrogen bonding and van der Waals interactions between the solute and solvent molecules.

Illustrative Data Table: Calculated Solvation Free Energies (ΔGsolv) for a Hypothetical Substituted Pyridine in Different Solvents

| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) - PCM | ΔGsolv (kcal/mol) - SMD |

| Water | 78.4 | -8.5 | -9.2 |

| Ethanol | 24.6 | -6.1 | -6.8 |

| Chloroform | 4.8 | -3.2 | -3.9 |

| Hexane | 1.9 | -1.5 | -2.1 |

Note: This table is illustrative and based on typical data from computational studies on substituted pyridines. The values are not specific to this compound.

Given that many nicotinic acid derivatives exhibit biological activity, it is plausible to investigate the interaction of this compound with biological targets using computational methods like molecular docking. mdpi.comresearchgate.netnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comresearchgate.netnih.govmdpi.com

A typical molecular docking study would involve:

Preparation of the 3D structure of the ligand (this compound) and the target receptor.

Defining a binding site on the receptor.

Using a scoring function to evaluate different binding poses and predict the binding affinity.

The results of such a study would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For example, the hydroxyl group could act as a hydrogen bond donor, the ester carbonyl as a hydrogen bond acceptor, and the pyridine ring could engage in pi-stacking interactions with aromatic residues in the binding site. mdpi.comnih.gov

Illustrative Data Table: Predicted Binding Affinities and Key Interactions from a Hypothetical Docking Study

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Kinase A | -8.2 | Tyr123, Leu45, Ser12 | Pi-stacking, Hydrophobic, H-bond |

| Protease B | -7.5 | Phe89, Val10, Asp88 | Hydrophobic, H-bond |

| Receptor C | -9.1 | Trp210, Arg55, Gln20 | Pi-stacking, H-bond, Electrostatic |

Note: This table is for illustrative purposes and the data are not from actual studies on this compound.

Following docking, molecular dynamics simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding pose and to explore the dynamic nature of the interactions over time. nih.gov

Role of Ethyl 5 Cyano 6 Ethoxy 2 Hydroxynicotinate As a Building Block in Complex Molecular Architectures

Scaffold for the Synthesis of Diverse Heterocyclic Systems

The strategic positioning of reactive functionalities on the pyridine (B92270) ring of ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate makes it an ideal precursor for the synthesis of various fused and substituted heterocyclic compounds.

Preparation of Pyrido[3,2-c]cinnolines and Other Polycyclic Pyridine Derivatives

While direct synthesis of Pyrido[3,2-c]cinnolines from this compound is not extensively documented, analogous structures such as pyrido[3,4-c]cinnolines have been synthesized from structurally related ethyl 5-arylazo-2-hydroxynicotinates. This suggests the potential for the development of synthetic routes to the [3,2-c] isomer from the title compound, likely involving the transformation of the ethoxy and hydroxyl groups to facilitate the annulation of the cinnoline ring. The cyano group can also serve as a key handle for the construction of further fused rings, leading to a variety of polycyclic pyridine derivatives.

Integration into Bicyclic and Tricyclic Frameworks

The inherent reactivity of this compound allows for its incorporation into more complex bicyclic and tricyclic frameworks. The hydroxyl and ester functionalities can participate in cyclization reactions to form fused ring systems. For instance, reactions with bifunctional reagents can lead to the formation of new rings annulated to the pyridine core. The specific nature of the resulting bicyclic or tricyclic system is dependent on the nature of the co-reactant and the reaction conditions employed.

Precursor for Pyridazine (B1198779) and Pyrazole (B372694) Derivatives

The structural features of this compound make it a plausible starting material for the synthesis of pyridazine and pyrazole derivatives. The 1,2-dicarbonyl-like arrangement upon tautomerization of the 2-hydroxypyridine (B17775) moiety can react with hydrazine-based reagents. For example, reaction with hydrazine (B178648) hydrate (B1144303) could potentially lead to the formation of a fused pyridopyridazine system. Similarly, the cyano and ester groups offer synthetic handles for the construction of pyrazole rings, often through multi-step sequences involving the introduction of a suitable nitrogen source.

Strategies for Further Functionalization and Derivatization

Beyond its use as a scaffold for fused systems, this compound is also a platform for the synthesis of a wide range of substituted nicotinate (B505614) analogues through various functionalization and derivatization strategies.

Design and Synthesis of Substituted Nicotinate Analogues

The existing functional groups on the this compound ring can be readily modified to generate a library of substituted nicotinate analogues. The ethoxy group can be subjected to ether cleavage and subsequent substitution to introduce a variety of alkoxy or aryloxy moieties. The hydroxyl group can be alkylated, acylated, or converted to a leaving group for nucleophilic substitution reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. The cyano group can also be hydrolyzed to a carboxamide or a carboxylic acid, or it can participate in cycloaddition reactions.

Below is a table summarizing some potential derivatization pathways:

| Functional Group | Reagent/Condition | Product Functional Group |

| 6-Ethoxy | HBr or HI | 6-Hydroxy |

| 2-Hydroxy | Alkyl halide, base | 2-Alkoxy |

| 2-Hydroxy | Acyl chloride, base | 2-Acyloxy |

| 3-Carboxylate (Ethyl Ester) | NaOH, H₂O then H⁺ | 3-Carboxylic acid |

| 3-Carboxylic acid | SOCl₂, then Amine | 3-Amide |

| 5-Cyano | H₂SO₄, H₂O | 5-Carboxamide |

| 5-Cyano | NaOH, H₂O then H⁺ | 5-Carboxylic acid |

Exploration of Multi-Component Reaction Sequences for Diversification

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to rapidly increase molecular diversity starting from a single building block. This compound, with its multiple functional groups, is an excellent candidate for use in MCRs. For instance, the activated methylene (B1212753) group adjacent to the cyano group can participate in Knoevenagel-type condensations, which can be part of a larger MCR sequence. By carefully selecting the reaction partners, a wide variety of complex molecules, including other heterocyclic systems, can be assembled in a one-pot fashion. The exploration of MCRs involving this nicotinate derivative holds significant promise for the discovery of novel compounds with interesting chemical and biological properties. nih.gov

A hypothetical multi-component reaction could involve the reaction of this compound with an aldehyde and another active methylene compound in the presence of a suitable catalyst to generate a highly functionalized and complex molecular scaffold.

The following table outlines a conceptual multi-component reaction:

| Component 1 | Component 2 | Component 3 | Catalyst | Potential Product Class |

| This compound | Aromatic Aldehyde | Malononitrile | Piperidine (B6355638) | Highly substituted dihydropyridine derivatives |

| This compound | Isatin | Thiol | Proline | Spiro-oxindole-pyridine hybrids |

Applications in Coordination Chemistry and Material Science

The unique structural features of this compound, which combines a pyridonate core with cyano and ethoxy functional groups, make it a promising candidate for applications in coordination chemistry and material science. Its ability to act as a versatile ligand allows for the construction of complex metal-containing architectures with potential applications in catalysis and materials with novel optical and electronic properties.

Investigation as a Ligand in Metal Complexes (e.g., Copper Pyridonate Complexes)

The pyridonate moiety within this compound is a key functional group for its investigation as a ligand in the formation of metal complexes, particularly with copper(II) ions. Pyridonate ligands are known to stabilize polynuclear copper assemblies. rsc.org The coordination of copper(II) with pyridonate ligands can lead to the formation of various structural motifs, from mononuclear and dinuclear complexes to more complex octanuclear structures. rsc.orgrsc.orgcapes.gov.br In these complexes, the pyridonate ligand can act as a bridge between metal centers, facilitating magnetic exchange interactions. rsc.org

Research on copper(II) complexes with substituted pyridine and pyridine alcohol derivatives has shown that these ligands can form mononuclear, binuclear, and polymeric structures. nih.gov For instance, 2-(hydroxymethyl)pyridine has been used to create mononuclear six-coordinate Cu(II) complexes where it acts as a chelating ligand. nih.gov Similarly, the deprotonated form of this ligand can form chelating bridges or polynuclear complexes. nih.gov The coordination environment around the copper(II) center in these complexes can vary from distorted square planar to square pyramidal or trigonal pyramidal geometries. nih.gov

While direct studies on this compound are not extensively documented, the known reactivity of pyridonate and related functionalized pyridine ligands suggests its potential to form stable complexes with copper and other transition metals. The presence of the cyano and ethoxy groups can further influence the electronic properties and steric environment of the resulting metal complexes, potentially leading to novel catalytic or material properties. The synthesis of such complexes could be achieved through reactions of the ligand with copper salts, such as copper(II) acetate or copper(II) chloride, in suitable solvents. researchgate.netnih.gov The characterization of these potential copper pyridonate complexes would involve techniques such as X-ray crystallography, vibrational spectroscopy, and magnetic susceptibility measurements to elucidate their structural and electronic properties. rsc.orgnih.gov

Potential for Developing Photochromic or Redox-Active Systems based on Nicotinate Scaffold

The nicotinate scaffold present in this compound provides a foundation for the development of photochromic and redox-active systems. The pyridine ring is a key component in many molecules that exhibit interesting electrochemical and photophysical properties. mdpi.comnih.govnih.gov

Redox-Active Systems:

Pyridine derivatives are known to participate in electron transfer processes, making them suitable for applications in redox-active materials and photoredox catalysis. mdpi.com The electronic properties of the pyridine ring can be tuned by the introduction of substituents; electron-donating groups tend to decrease the cathodic peak potential, while electron-withdrawing groups increase it. mdpi.com The cyano group in this compound is a strong electron-withdrawing group, which would be expected to influence its redox potential. The study of pyridine derivatives has shown that they can undergo irreversible redox processes. mdpi.com The redox non-innocence of the pyridine ligand can play a crucial role in enabling challenging chemical reactions. nih.gov

The development of redox-active systems based on this nicotinate scaffold could involve its incorporation into larger molecular frameworks or coordination polymers. The electrochemical behavior of such systems could be investigated using techniques like cyclic voltammetry to determine their redox potentials and the reversibility of the electron transfer processes. mdpi.com

Photochromic Systems:

Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. rsc.org While direct evidence of photochromism in this compound is not available, the broader class of nitrogen-containing heterocyclic compounds has been explored for such properties. For instance, derivatives of indigo, which contain a core structure with some similarities to the pyridone system, are known to exhibit photochromism through E-Z isomerization. nih.gov

The potential for photochromism in systems based on the nicotinate scaffold would depend on the ability to introduce photo-responsive elements or to leverage the electronic characteristics of the substituted pyridine ring. The combination of the electron-withdrawing cyano group and the electron-donating ethoxy and hydroxyl groups on the pyridine ring could lead to interesting charge-transfer characteristics upon photoexcitation, a key feature in some photochromic systems. Further research would be needed to explore whether this specific nicotinate derivative or its complexes could be engineered to exhibit photochromic behavior, potentially through derivatization or incorporation into specific material matrices.

Compound Information

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly functionalized pyridines is a cornerstone of organic chemistry, and future efforts will likely concentrate on developing more efficient, sustainable, and versatile methods. nih.govacs.org While traditional methods for pyridine (B92270) synthesis often require harsh conditions, modern approaches are shifting towards greener alternatives. nih.govacs.org

Future research avenues include:

One-Pot, Multi-Component Reactions (MCRs): Expanding the use of MCRs offers a streamlined approach to constructing complex pyridine derivatives from simple precursors in a single step. nih.govacs.orgresearchgate.net These reactions are advantageous for their high atom economy, reduced waste, and shorter reaction times. nih.govacs.org

Green Chemistry Approaches: The use of environmentally benign solvents, microwave-assisted synthesis, and recyclable catalysts are key areas of development. nih.govresearchgate.net Microwave irradiation, for instance, can significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating. nih.govacs.org

Metal-Free Catalysis: To circumvent the cost and toxicity associated with transition metals, metal-free annulation strategies are being explored for the synthesis of polysubstituted pyridines. mdpi.com These methods offer a practical and milder alternative to classical approaches. mdpi.com

Biocatalysis: The application of enzymes in organic synthesis provides a highly selective and sustainable route to chemical building blocks under mild conditions. nih.gov Future research could explore enzymes for the stereoselective modification of the Ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate scaffold or for the synthesis of its precursors. nih.gov

| Synthetic Strategy | Key Advantages | Relevant Research Focus |

| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, shorter reaction times. nih.govacs.org | Domino synthesis of functionalized pyridines from simple precursors. researchgate.net |

| Green Chemistry | Environmentally benign, low cost, pure products. nih.gov | Microwave-assisted synthesis, use of green solvents like ethanol. nih.govresearchgate.net |

| Metal-Free Annulation | Avoids transition metals, mild conditions, broad substrate tolerance. mdpi.com | [3+3] annulation strategies using accessible starting materials. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzymatic synthesis of precursors or derivatives. nih.gov |

Exploration of New Reactivity Profiles and Transformation Pathways

The unique electronic properties of the pyridine ring, combined with the influence of its multiple substituents, make this compound a fascinating subject for reactivity studies. The electron-deficient nature of the pyridine ring generally makes it susceptible to nucleophilic substitution, particularly at the C2 and C4 positions. nih.gov

Key areas for future investigation are:

Site-Selective Functionalization: Developing methods for the direct and selective functionalization of the pyridine C-H bonds is a major goal. researchgate.net This would allow for late-stage modification of the molecule, enabling the synthesis of diverse analogues without needing to rebuild the core structure from scratch. researchgate.netuni-muenster.de

Exploiting Tautomerism: The 2-hydroxy group allows the compound to exist in keto-enol tautomeric forms. The pyridone form can influence the aromaticity and reactivity of the ring, opening up unique transformation pathways that are not accessible to the fully aromatic hydroxy form. acs.org

Unconventional Reactivity: Research into reversing the typical electronic properties of the pyridine ring, for example, through temporary de-aromatization, could unlock novel reactivity. uni-muenster.de This strategy can create stable intermediates with inverted electronic characteristics, allowing for reactions at positions that are normally difficult to functionalize, such as the meta-position. uni-muenster.de

Transformation of Existing Groups: The cyano, ester, and ethoxy groups are all ripe for chemical transformation. Future work could explore the selective hydrolysis, reduction, or conversion of the nitrile and ester groups, or the ether cleavage of the ethoxy group to introduce new functional handles for further diversification.

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. By modeling the properties of this compound and its potential derivatives, researchers can prioritize synthetic targets and predict their behavior.

Emerging research in this area will focus on:

Molecular Docking and Dynamics: For applications in drug discovery, molecular docking studies can predict how derivatives of the target compound might bind to biological targets like enzymes or receptors. nih.govrsc.org Molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time. nih.govnih.gov

Pharmacophore Modeling: Computational models can identify the essential structural features required for a specific biological activity, guiding the design of new compounds with enhanced potency. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, stability, and reactivity of novel derivatives. researchgate.net This information is crucial for understanding reaction mechanisms and predicting the outcome of unexplored chemical transformations. researchgate.net

ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.govnih.gov This allows for the early-stage filtering of compounds that are unlikely to have favorable drug-like properties.

| Computational Method | Application in Research | Predicted Outcomes |

| Molecular Docking | Predict binding modes of derivatives in protein active sites. nih.govnih.gov | Binding affinity, key interactions, potential biological targets. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of ligand-protein complexes. nih.gov | Stability of binding, conformational changes, interaction robustness. nih.gov |

| DFT Calculations | Analyze electronic structure, molecular orbitals, and reaction energetics. researchgate.net | Reactivity indices, stability of isomers, reaction mechanisms. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. nih.gov | Bioavailability, metabolic pathways, potential toxicity issues. |

Integration with High-Throughput Screening and Automated Synthesis Platforms

To fully explore the chemical space around the this compound scaffold, modern automation and screening technologies are essential. These platforms can dramatically accelerate the cycle of designing, synthesizing, and testing new compounds. nih.gov

Future integration will likely involve:

Automated Synthesis: The use of automated platforms, including those based on solid-phase synthesis or continuous flow chemistry, can enable the rapid production of large libraries of related compounds. researchgate.netakjournals.com Cartridge-based systems further simplify this process, making automated synthesis more accessible to a broader range of chemists. youtube.com

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS platforms can be used to rapidly screen them for desired properties, such as biological activity or specific physicochemical characteristics. recipharm.com This approach replaces slow, manual, trial-and-error experiments with a more systematic and efficient process. recipharm.com

Closed-Loop Discovery: The ultimate goal is to create integrated systems where artificial intelligence and machine learning algorithms design virtual libraries of compounds based on previous results. youtube.com These designs are then fed to an automated synthesis platform, and the resulting compounds are tested via HTS. The data from the screening is then used to refine the next round of designs, creating a closed-loop, autonomous discovery engine. nih.gov

| Technology | Role in Research Workflow | Key Advantage |

| Automated Flow Chemistry | Continuous production of compound libraries with precise control over reaction conditions. akjournals.com | Enhanced safety, scalability, and rapid reaction optimization. nih.govakjournals.com |

| Solid-Phase Synthesis | Synthesis of compound arrays on a solid support, simplifying purification. researchgate.net | Amenable to automation and the creation of large, discrete compound libraries. researchgate.net |

| High-Throughput Screening (HTS) | Parallel testing of thousands of compounds for biological or chemical properties. recipharm.com | Rapid identification of "hit" compounds from large libraries. recipharm.com |

| AI/Machine Learning | In silico design of virtual libraries and analysis of HTS data to guide subsequent synthesis. youtube.com | Accelerates the design-make-test-analyze cycle and identifies non-obvious structure-activity relationships. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-cyano-6-ethoxy-2-hydroxynicotinate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of nicotinic acid derivatives using ethanol under acidic catalysis (e.g., sulfuric acid) . Multi-step protocols involving nucleophilic substitution or cyano-group introduction via nitrile precursors are also viable. Reaction optimization should focus on temperature control (60–80°C), solvent selection (polar aprotic solvents like DMF), and catalyst efficiency. Purity can be monitored via TLC and HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., ethoxy at position 6, hydroxyl at position 2) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (LC-MS) : Verify molecular weight (e.g., [M+H] peak at m/z 251.2) and fragmentation patterns to rule out side products .

Q. What preliminary biological screening approaches are suitable for assessing the compound’s pharmacological potential?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .

- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA or cell-based assays (e.g., RAW 264.7 macrophages) .

- Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction planning .

- HOMO-LUMO Gaps : Predict charge-transfer behavior relevant to bioactivity .

- Thermochemical Stability : Compare computed vs. experimental bond dissociation energies to assess synthetic feasibility .

Q. What strategies resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

- Methodological Answer :

- Metabolic Stability Testing : Use liver microsomes to evaluate cytochrome P450-mediated degradation, which may explain reduced in vivo efficacy .

- Solubility Optimization : Test co-solvents (e.g., PEG 400) or prodrug formulations to improve bioavailability discrepancies .

- Dose-Response Reproducibility : Standardize cell culture conditions (e.g., serum-free media) to minimize variability in IC values .

Q. How does crystallographic analysis using SHELX software elucidate the compound’s solid-state structure and intermolecular interactions?

- Methodological Answer :

- Data Collection : Perform single-crystal X-ray diffraction (SC-XRD) at 100 K to resolve bond angles and torsion angles .

- Refinement with SHELXL : Use Olex2 or WinGX interfaces to model hydrogen bonding (e.g., hydroxyl to ethoxy interactions) and π-stacking .

- Validation : Cross-check with CCDC databases to confirm novel packing motifs or polymorphism .

Q. What methodologies are employed in structure-activity relationship (SAR) studies to modify substituents (e.g., ethoxy vs. methyl groups) for enhanced bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace the ethoxy group at position 6 with halogens (e.g., Cl) or electron-withdrawing groups (e.g., CF) via SNAr reactions .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to align derivatives and identify critical functional groups for target binding .

- Free-Wilson Analysis : Statistically correlate substituent changes with bioactivity trends (e.g., logP vs. antimicrobial potency) .

Q. How do solvent effects and pH influence the compound’s stability in pharmacological assays?

- Methodological Answer :

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with UPLC-MS to detect hydrolysis products (e.g., free nicotinic acid) .

- pH-Dependent Solubility : Measure logD values (octanol-water) at pH 2.0 (simulated gastric fluid) and 7.4 (blood) to guide formulation .

- Buffer Compatibility : Test phosphate vs. Tris buffers to avoid precipitation during long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.